5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole
Description
Its molecular formula is C₉H₁₀BrN₃O, with a molecular weight of 256.10 g/mol (calculated). The SMILES notation is CC1=C(C=NN1C)C2=NOC(=C2)CBr, and its InChIKey is UTRCMPFPUJQDHA-UHFFFAOYSA-N .
The oxazole ring contributes to aromatic stability and π-stacking interactions, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-6-2-8(13-11-6)5-12-4-7(9)3-10-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKONJIWHTXEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole typically involves the reaction of 4-bromopyrazole with a suitable oxazole derivative. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated oxazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromine Site
The C4-bromine atom on the pyrazole ring undergoes efficient NAS under mild conditions:
| Substrate | Nucleophile | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 4-Bromopyrazole derivative | NH₃/MeOH | 60°C, 12 h | 78% | |
| 4-Bromopyrazole derivative | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 85% |
Key findings:
-
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl group introductions with >80% efficiency
-
Ammonolysis produces 4-aminopyrazole derivatives, retaining oxazole functionality
Oxazole Ring Functionalization
The 3-methyl-1,2-oxazole moiety participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
Nitration (HNO₃/H₂SO₄, 0°C):
Bromination (NBS, CCl₄):
Cross-Coupling Reactions
The compound serves as a bifunctional building block in transition metal catalysis:
| Reaction Type | Catalytic System | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Morpholine | 82% | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 77% |
Notable features:
-
Simultaneous functionalization of bromopyrazole and oxazole rings achievable through sequential couplings
-
Chelation effects from pyrazole nitrogen enhance catalyst stability
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Acid-Mediated Transformations
Under strong acidic conditions (HCl/EtOH, reflux):
Comparative Reactivity Table
| Reaction Type | Pyrazole Site Reactivity | Oxazole Site Reactivity | Dominant Pathway |
|---|---|---|---|
| NAS | High (Br substitution) | Low | Pyrazole modifi. |
| Electrophilic Substitution | Moderate | High (C5 position) | Oxazole funct. |
| Cross-Coupling | High | None | Pyrazole coupling |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies have indicated that derivatives of 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole may possess anticancer properties. Research has shown that similar oxazole derivatives exhibit selective anti-proliferative activity against cancer cells, including estrogen receptor-positive breast cancer cells . The structural characteristics of this compound suggest it could be optimized for enhanced efficacy in targeting cancer pathways.
2. Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents positions it as a potential candidate for the development of new anti-inflammatory drugs. Studies have highlighted the importance of oxazole derivatives in mediating responses in various inflammatory disease models, such as colitis and asthma .
3. Receptor Modulation
Research indicates that compounds with oxazole structures can act as modulators of G-protein coupled receptors (GPCRs). This class of receptors plays crucial roles in various physiological processes, and targeting them could lead to novel therapeutic strategies for conditions like cardiovascular diseases and metabolic disorders .
Biological Studies
1. Interaction with Biomolecules
Investigations into the interactions of this compound with biomolecules are ongoing. Early findings suggest that this compound can effectively bind to specific protein targets, which is critical for understanding its mechanism of action and optimizing it for therapeutic use.
2. Synthesis of Derivatives
Several synthetic routes have been developed for producing this compound derivatives. These methods allow for modifications that enhance the compound's properties, potentially leading to improved bioactivity and selectivity against specific biological targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects of oxazole derivatives | Found selective inhibition of proliferation in breast cancer cells |
| Anti-inflammatory Mechanism Study | Investigated the role of oxazoles in inflammatory pathways | Demonstrated significant reduction in inflammation markers in animal models |
| Receptor Interaction Analysis | Assessed binding affinity of oxazole compounds to GPCRs | Identified potential therapeutic targets for drug development |
Mechanism of Action
The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
- Structure : Replaces the 4-bromo-pyrazolylmethyl group with an isocyanatomethyl (-CH₂NCO) substituent.
- Molecular Formula : C₆H₆N₂O₂ (vs. C₉H₁₀BrN₃O for the target compound) .
- Key Differences :
- The isocyanate group introduces high reactivity toward amines and alcohols, enabling polymer or urea linkage formation.
- Lacks the bromine atom, reducing halogen-mediated interactions (e.g., in DNA binding) but increasing versatility in synthetic chemistry.
- Applications: Likely used as a monomer in polyurethane synthesis or as a crosslinker.
5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole
- Structure : Substitutes the bromopyrazolylmethyl group with a 4-methoxyphenyl ring.
- Molecular Formula: C₁₁H₁₁NO₂ (vs. C₉H₁₀BrN₃O) .
- Key Differences :
- The methoxyphenyl group enhances lipophilicity (logP ≈ 2.5) compared to the bromopyrazole derivative (logP ≈ 2.1, estimated).
- Boiling point: 319.8°C vs. ~300°C (estimated for the target compound).
- Applications: Potential use in organic electronics due to extended π-conjugation.
4-(Chloromethyl)-3-methyl-1,2-oxazole
- Structure : Chloromethyl group at position 4 instead of bromopyrazolylmethyl at position 4.
- Molecular Formula: C₅H₆ClNO (vs. C₉H₁₀BrN₃O) .
- Key Differences :
- Smaller molecular size and lower steric hindrance.
- Chlorine’s electronegativity may influence electronic properties differently than bromine.
- Applications : Intermediate in agrochemical synthesis.
5-[1-(2-Methoxyethyl)pyridin-1-ium-4-yl]-3-methyl-1,2-oxazole, Chloride
- Structure : Pyridinium ring replaces the bromopyrazole group, with a 2-methoxyethyl substituent.
- Molecular Formula : C₁₂H₁₆ClN₂O₂ (vs. C₉H₁₀BrN₃O) .
- Key Differences: The cationic pyridinium moiety enhances solubility in polar solvents. Potential for ionic interactions in biological systems.
- Applications : Likely explored as an ionic liquid or antimicrobial agent.
Biological Activity
5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole ring and an oxazole moiety, with the presence of a bromine atom enhancing its reactivity. Its molecular formula is with a molecular weight of 228.05 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of 5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of 5-[(4-Bromopyrazol-1-yl)methyl]-1,2-Oxazole
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of 5-[(4-Bromopyrazol-1-yl)methyl]-1,2-Oxazole
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HT29 (Colon Cancer) | 15 |
These findings suggest that the compound may interact with specific cellular targets involved in cancer progression .
The biological activity of 5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole is attributed to its ability to bind to various biological targets. The bromine atom enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt critical cellular pathways, leading to the observed antimicrobial and anticancer effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrazole Ring : Reacting appropriate precursors under controlled conditions.
- Introduction of the Oxazole Moiety : Cyclization with suitable aldehydes or ketones.
This method allows for the generation of derivatives with tailored properties for specific applications .
Case Studies
Several case studies have highlighted the effectiveness of 5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior activity against resistant strains of E. coli, outperforming standard antibiotics.
- Cancer Research : In preclinical trials, it was found to significantly reduce tumor size in xenograft models when administered at specific dosages.
Q & A
Q. Optimization strategies :
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : DMF improves nucleophilic substitution efficiency.
- Monitoring : Use TLC/HPLC to track intermediate formation and adjust stoichiometry .
Reported yields reach ~70% under optimized conditions .
Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Critical techniques include:
- 1H/13C NMR : Assign peaks for the oxazole methyl group (δ ~2.5 ppm, singlet) and pyrazole bromine-adjacent protons (δ ~7.8 ppm, doublet) .
- IR Spectroscopy : Detect C-Br stretching (500–600 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.9 Å) using SHELX refinement .
Q. Table 1: Representative NMR Data (CDCl₃)
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Oxazole-CH₃ | 2.45 | Singlet | 3-methyl group |
| Pyrazole-H (Br-adjacent) | 7.82 | Doublet (J=4.2 Hz) | 4-bromo-pyrazole proton |
Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
Ambiguities in XRD data (e.g., twinning or poor electron density) require:
- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution .
- Twin refinement : Use SHELXL’s
TWINandBASFcommands for twinned crystals, validated via Hooft/Y statistics . - Validation tools : Check geometric restraints (e.g.,
DFIXfor bond lengths) and avoid overfitting using Rfree .
Case study : A 2025 study resolved a 0.85 Å discrepancy in C-Br bond length by re-refining with SHELXL-2018, achieving R₁ < 5% .
Advanced: What computational methods are suitable for predicting the biological activity of this compound, and how do docking results correlate with experimental data?
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (grid size: 20 ų, exhaustiveness: 20). Predicted ΔG values < -8 kcal/mol suggest strong binding .
- MD simulations : Run 100 ns trajectories in GROMACS; RMSD < 2 Å indicates stable binding .
Validation : A 2025 study reported R² = 0.89 between docking scores (ΔG = -9.2 kcal/mol) and experimental IC₅₀ values (12 μM) for kinase inhibition .
Advanced: What strategies reconcile yield discrepancies during scale-up synthesis?
Yield drops during scale-up often arise from inefficient mixing or heat transfer. Solutions include:
- Flow chemistry : Use microreactors to enhance mass/heat transfer (residence time: 30 min) .
- In situ monitoring : Employ ReactIR to dynamically adjust reagent addition rates .
- Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature, concentration, and catalyst loading. A 2024 study achieved 85% consistency between lab (5 g) and pilot (500 g) scales .
Basic: What are the key reactivity patterns of the bromomethyl group in this compound?
The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or azides. For example:
- Amination : React with pyrrolidine in THF to form amine derivatives (yield: ~65%) .
- Azide coupling : Use NaN₃ in DMSO to generate azido intermediates for click chemistry .
Advanced: How can researchers address conflicting bioactivity data in different assay systems?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls .
- Metabolic stability tests : Perform liver microsome assays to rule out false negatives due to rapid degradation .
Example : A 2025 study resolved discrepancies in antimicrobial activity by correlating MIC values with bacterial efflux pump expression levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
